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Compound of Interest

Compound Name:
N-hydroxy-7-oxo-7-

phenylheptanamide

Cat. No.: B10851875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-hydroxy-7-oxo-7-phenylheptanamide is an investigational compound identified as a potent

inhibitor of histone deacetylases (HDACs). This technical guide provides a comprehensive

overview of its known biological activities, mechanism of action, and relevant experimental

protocols for its study. The compound's ability to modulate cellular processes such as

ferroptosis through epigenetic regulation presents a promising avenue for therapeutic

development, particularly in oncology. This document outlines the synthesis, biological

evaluation, and the downstream cellular pathways affected by N-hydroxy-7-oxo-7-
phenylheptanamide, offering a foundational resource for researchers in drug discovery and

development.

Chemical Properties and Synthesis
N-hydroxy-7-oxo-7-phenylheptanamide is a hydroxamic acid derivative with the following

chemical structure:

Synonyms: CHEMBL95916, 7-Oxo-7-phenyl-heptanoic acid hydroxyamide[1].

Physicochemical Properties (Predicted)
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Property Value

Molecular Formula C₁₃H₁₇NO₃

Molecular Weight 235.28 g/mol

XLogP3 1.9

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 8

Proposed Synthesis Protocol
The synthesis of N-hydroxy-7-oxo-7-phenylheptanamide can be achieved in a two-step

process starting from the commercially available precursor, 7-oxo-7-phenylheptanoic acid.

Step 1: Activation of 7-oxo-7-phenylheptanoic acid

The carboxylic acid is first converted to a more reactive acyl chloride.

Reagents: 7-oxo-7-phenylheptanoic acid, oxalyl chloride, dimethylformamide (DMF,

catalytic), dichloromethane (DCM).

Procedure:

Dissolve 7-oxo-7-phenylheptanoic acid in anhydrous DCM under an inert atmosphere

(e.g., nitrogen or argon).

Add a catalytic amount of DMF.

Slowly add oxalyl chloride dropwise to the solution at room temperature.

Stir the reaction mixture for 2-3 hours.

Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure

to yield the crude 7-oxo-7-phenylheptanoyl chloride.

Step 2: Formation of the Hydroxamic Acid

The activated acyl chloride is then reacted with hydroxylamine to form the final product.

Reagents: 7-oxo-7-phenylheptanoyl chloride, hydroxylamine hydrochloride, triethylamine

(TEA), DCM.

Procedure:

Prepare a solution of hydroxylamine hydrochloride and TEA in DCM.

Cool the hydroxylamine solution in an ice bath.

Dissolve the crude 7-oxo-7-phenylheptanoyl chloride from Step 1 in DCM and add it

dropwise to the hydroxylamine solution.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain N-hydroxy-7-
oxo-7-phenylheptanamide.

Biological Activity and Mechanism of Action
N-hydroxy-7-oxo-7-phenylheptanamide is a potent inhibitor of histone deacetylases

(HDACs). Its primary known biological effect is the induction of ferroptosis in cancer cells

through a novel signaling pathway involving epigenetic regulation of the ferroptosis suppressor

protein 1 (FSP1).
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HDAC Inhibition
The hydroxamic acid moiety of N-hydroxy-7-oxo-7-phenylheptanamide chelates the zinc ion

in the active site of HDAC enzymes, leading to their inhibition.

Target Class IC₅₀

Histone Deacetylase (HDAC) 500 nM[1]

Signaling Pathway: Induction of Ferroptosis
N-hydroxy-7-oxo-7-phenylheptanamide sensitizes cancer cells to ferroptosis by targeting

HDAC1. This initiates a cascade of events leading to the degradation of FSP1 mRNA.

HDAC1 Inhibition: The compound directly inhibits HDAC1.

Increased H3K27 Acetylation: Inhibition of HDAC1 leads to an increase in histone H3 lysine

27 acetylation (H3K27ac) in the promoter regions of the m6A demethylases, FTO and

ALKBH5.

Activation of FTO and ALKBH5: The increased H3K27ac activates the expression of FTO

and ALKBH5.

FSP1 mRNA Demethylation: FTO and ALKBH5 are RNA demethylases that remove the N6-

methyladenosine (m6A) modification from FSP1 mRNA.

FSP1 mRNA Degradation: The removal of m6A marks on FSP1 mRNA leads to its

degradation, resulting in decreased FSP1 protein levels and sensitization of the cells to

ferroptosis.
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Signaling pathway of N-hydroxy-7-oxo-7-phenylheptanamide in inducing ferroptosis.
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Experimental Protocols
This section provides detailed methodologies for key experiments to study the biological effects

of N-hydroxy-7-oxo-7-phenylheptanamide.

General Experimental Workflow
The following diagram illustrates a logical workflow for the preliminary investigation of N-
hydroxy-7-oxo-7-phenylheptanamide.
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Experimental workflow for the investigation of N-hydroxy-7-oxo-7-phenylheptanamide.

HDAC Inhibition Assay (Fluorometric)
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Principle: This assay measures the activity of HDAC enzymes on a fluorogenic acetylated

substrate. Inhibition of HDACs results in a decreased fluorescent signal.

Materials:

HDAC assay buffer

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Developer solution (containing a protease)

Purified HDAC enzyme or nuclear extract

N-hydroxy-7-oxo-7-phenylheptanamide (test compound)

Trichostatin A (positive control inhibitor)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a serial dilution of N-hydroxy-7-oxo-7-phenylheptanamide in HDAC assay

buffer.

In a 96-well plate, add the HDAC enzyme/nuclear extract, the test compound at various

concentrations, and the HDAC assay buffer.

Add the fluorogenic HDAC substrate to initiate the reaction.

Incubate at 37°C for a specified time (e.g., 60 minutes).

Add the developer solution to stop the HDAC reaction and generate the fluorescent signal

from the deacetylated substrate.

Incubate at 37°C for 15-30 minutes.
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Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g.,

Ex/Em = 360/460 nm).

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form

a purple formazan product.

Materials:

Cancer cell line of interest (e.g., colorectal cancer cells)

Complete cell culture medium

N-hydroxy-7-oxo-7-phenylheptanamide

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well clear microplate

Spectrophotometer

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of N-hydroxy-7-oxo-7-phenylheptanamide for a

specified duration (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm.
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Calculate the percentage of cell viability relative to untreated control cells.

Chromatin Immunoprecipitation (ChIP) for H3K27ac
Principle: ChIP is used to determine the association of specific proteins (in this case,

acetylated H3K27) with specific genomic regions (e.g., the promoters of FTO and ALKBH5).

Materials:

Cells treated with N-hydroxy-7-oxo-7-phenylheptanamide or vehicle control

Formaldehyde for cross-linking

Lysis and sonication buffers

Antibody against H3K27ac

Protein A/G magnetic beads

Wash buffers

Elution buffer

Proteinase K and RNase A

DNA purification kit

Primers for qPCR targeting the promoter regions of FTO and ALKBH5

qPCR master mix and instrument

Procedure:

Cross-link proteins to DNA in treated cells using formaldehyde.

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

Incubate the sheared chromatin with an anti-H3K27ac antibody overnight.
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Add protein A/G beads to pull down the antibody-protein-DNA complexes.

Wash the beads to remove non-specific binding.

Elute the complexes and reverse the cross-linking by heating.

Treat with RNase A and Proteinase K to remove RNA and proteins.

Purify the immunoprecipitated DNA.

Quantify the enrichment of the FTO and ALKBH5 promoter regions in the

immunoprecipitated DNA using qPCR.

m6A RNA Quantification (Dot Blot and meRIP-qPCR)
m6A Dot Blot

Principle: A simple method to assess global changes in m6A levels in total RNA.

Procedure:

Extract total RNA from treated and control cells.

Spot serial dilutions of the RNA onto a nitrocellulose membrane.

UV-crosslink the RNA to the membrane.

Block the membrane and incubate with an anti-m6A antibody.

Incubate with a secondary antibody conjugated to HRP.

Detect the signal using a chemiluminescent substrate.

Stain the membrane with methylene blue to visualize the total RNA as a loading control.

Methylated RNA Immunoprecipitation (meRIP)-qPCR for FSP1

Principle: This technique is used to quantify the m6A modification on a specific RNA

transcript (FSP1).
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Procedure:

Extract and fragment total RNA from treated and control cells.

Incubate the fragmented RNA with an anti-m6A antibody.

Use protein A/G beads to immunoprecipitate the m6A-containing RNA fragments.

Elute and purify the immunoprecipitated RNA.

Perform reverse transcription followed by qPCR using primers specific for FSP1 to

quantify its enrichment in the m6A-immunoprecipitated fraction.

FSP1 mRNA Stability Assay
Principle: This assay measures the decay rate of a specific mRNA transcript after blocking

transcription.

Materials:

Cells treated with N-hydroxy-7-oxo-7-phenylheptanamide or vehicle control

Actinomycin D (transcription inhibitor)

RNA extraction kit

Reverse transcription reagents

qPCR primers for FSP1 and a stable housekeeping gene (e.g., GAPDH)

qPCR master mix and instrument

Procedure:

Treat cells with N-hydroxy-7-oxo-7-phenylheptanamide or vehicle for a predetermined

time.

Add Actinomycin D to all wells to stop transcription.
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Harvest cells at different time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8

hours).

Extract total RNA from each time point.

Perform reverse transcription and qPCR to quantify the levels of FSP1 mRNA.

Normalize the FSP1 mRNA levels to the housekeeping gene.

Plot the relative FSP1 mRNA levels against time to determine the mRNA half-life.

Quantitative Data Summary
The following tables summarize the known and expected quantitative data for N-hydroxy-7-
oxo-7-phenylheptanamide.

Table 1: In Vitro Inhibitory Activity

Target Assay Type IC₅₀ (nM)

HDACs Fluorometric 500[1]

Table 2: Cellular Activity (Hypothetical Data for a Colorectal Cancer Cell Line)

Assay Cell Line Parameter Value

Cytotoxicity HCT116 IC₅₀ (72h) Data not available

FSP1 mRNA levels HCT116
Fold Change (vs.

control) at 1 µM
Data not available

Ferroptosis Induction HCT116
EC₅₀ (in combination

with Erastin)
Data not available

Note: Further experimental work is required to generate the specific quantitative data for the

cellular activities of N-hydroxy-7-oxo-7-phenylheptanamide.

Conclusion
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N-hydroxy-7-oxo-7-phenylheptanamide is a promising HDAC inhibitor with a distinct

mechanism of action involving the epigenetic regulation of ferroptosis. Its ability to

downregulate the ferroptosis suppressor FSP1 through the HDAC1-FTO/ALKBH5-m6A axis

highlights a novel strategy for cancer therapy. This technical guide provides a foundational

framework for the synthesis, biological evaluation, and mechanistic investigation of this

compound. The detailed experimental protocols and workflow diagrams are intended to

facilitate further research and development of N-hydroxy-7-oxo-7-phenylheptanamide as a

potential therapeutic agent. Future studies should focus on generating comprehensive

quantitative data on its cellular and in vivo efficacy, as well as exploring its activity in a broader

range of cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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